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Compound of Interest

Compound Name: 3-Chloro-1-methylpiperidine

CAS No.: 22704-36-5

Cat. No.: B1626068 Get Quote

Version: 2.1 (Internal/R&D) Compound Class: Nitrogen Mustard Mimic / Piperidine Derivative

CAS: 104-16-5 (Free Base) / 5533-73-3 (HCl Salt)[1]

Executive Summary & The "Aziridinium Trap"
As researchers, we often treat 3-Chloro-1-methylpiperidine merely as a chlorinated

intermediate.[1] This is a fundamental error. This molecule is a "chameleon" that exists in a

dynamic equilibrium between its stable free-base form and a highly reactive bicyclic aziridinium

salt.[1]

The Core Challenge: In polar protic solvents (MeOH, H₂O) or under thermal stress, the

nitrogen lone pair performs an intramolecular nucleophilic attack on the C-3 carbon, displacing

the chloride. This forms a 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium ion).[1]

Impact on Analysis: If your NMR sample is prepared in CD₃OD (Methanol-d4) or allowed to

sit in CDCl₃ for extended periods without acid stabilization, your spectra will drift.[1] You will

observe a mixture of the piperidine and the bicyclic species.[2]

Safety Implication: The aziridinium species is a potent alkylating agent (vesicant).[1] Handle

all "pure" samples as if they are active nitrogen mustards.[1]

Mechanism of Instability (Graphviz Visualization)
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The following diagram illustrates the intramolecular cyclization that confounds standard

analysis.

3-Chloro-1-methylpiperidine
(Free Base) Transition State

(Intramolecular Attack)

 k1 (Polar Solvent) 

Aziridinium Ion
(Bicyclic Salt)

 -Cl⁻ 

Hydrolysis Product
(3-Hydroxy-1-methylpiperidine)

 +H₂O / Nucleophile 
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Figure 1: The dynamic equilibrium between the piperidine structure and the reactive aziridinium

salt.

Sample Preparation Protocol
To ensure data integrity and prevent the "Aziridinium shift," follow this strict protocol:

Solvent Selection: Use Chloroform-d (CDCl₃) or Benzene-d6 (C₆D₆).[1]

Avoid: Methanol-d4, DMSO-d6 (unless acidified), or Acetone-d6 (can promote

polymerization).

Neutralization: If analyzing the HCl salt, liberate the free base immediately prior to analysis

using cold NaHCO₃/DCM extraction.[1]

Timeline: Run NMR experiments within 30 minutes of dissolution.

Concentration: Maintain concentration < 20 mg/mL to minimize intermolecular quaternary

salt formation (dimerization).

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

Unlike simple amines, the presence of Chlorine provides a definitive "fingerprint" in the

molecular ion region.
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Ion Fragment m/z (approx) Relative Intensity
Structural
Assignment

Molecular Ion (M⁺) 133 / 135 Weak (<10%)

Parent molecule.[1]

Note the 3:1 ratio

characteristic of ³⁵Cl/

³⁷Cl.[1]

[M - Cl]⁺ 98 Base Peak (100%)

Loss of Chlorine

radical.[1][3]

Formation of the

stable N-methyl-

tetrahydropyridinium

ion.[1]

[M - CH₃]⁺ 118 / 120 Low
Loss of N-methyl

group.[1]

[C₄H₈N]⁺ 70 High
α-cleavage of the

piperidine ring.[1]

Expert Insight: If you observe a peak at m/z 113 (M-HCl), it suggests thermal degradation in the

injector port. Lower the injector temperature to < 200°C.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) - Neat Liquid Key Diagnostic: The "Bohlmann

Bands" and C-Cl Stretch.[1]
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Frequency (cm⁻¹) Vibration Mode Diagnostic Value

2940 - 2780 C-H Stretch

Bohlmann Bands: Several

sharp peaks on the lower

energy side of the C-H region

(~2700-2800 cm⁻¹).[1] These

indicate the N-lone pair is

antiperiplanar to adjacent axial

C-H bonds (confirms chair

conformation).

1460 - 1440 CH₂ Scissoring Standard alkane backbone.[1]

1150 - 1050 C-N Stretch
Characteristic of tertiary

amines.

740 - 680 C-Cl Stretch

Critical ID. Look for a strong,

sharp band in this "fingerprint"

region.[1]

Absent N-H Stretch

Absence of peak at 3300-3500

cm⁻¹ confirms tertiary amine

(no contamination from

demethylated precursor).[1]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz (1H), 100 MHz (13C)[4]

Proton NMR (¹H NMR)
The spectrum is complex due to the chair conformation and the chirality at C-3.
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Shift (δ ppm) Multiplicity Integration Assignment
Mechanistic
Note

3.95 - 4.10 Multiplet (tt) 1H H-3 (Methine)

Deshielded by

Chlorine.[1]

Multiplicity

depends on

axial/equatorial

orientation

(typically axial H,

equatorial Cl).

2.85 - 2.95 Broad Doublet 1H H-2eq

Proximity to N

and Cl

(deshielding

zone).[1]

2.60 - 2.75 Broad Doublet 1H H-6eq

Equatorial proton

adjacent to

Nitrogen.[1]

2.28 Singlet 3H N-CH₃

Diagnostic:

Sharp singlet.[1]

If this splits or

shifts >2.5 ppm,

suspect salt

formation.[1]

1.90 - 2.10 Multiplet 2H H-2ax, H-6ax

Axial protons

adjacent to

Nitrogen

(shielded relative

to equatorial).[1]

1.50 - 1.80 Multiplet 4H H-4, H-5
Ring methylene

protons.[1]

Carbon NMR (¹³C NMR)
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Shift (δ ppm) Assignment Note

63.5 C-2
Most deshielded ring carbon

(between N and Cl).[1]

58.2 C-6 Adjacent to Nitrogen.

56.5 C-3
C-Cl Carbon. Key diagnostic

for substitution.[1]

46.2 N-CH₃ Methyl carbon.[1]

32.8 C-4 Beta to Nitrogen.

23.1 C-5 Gamma to Nitrogen.[1]

Note: Chemical shifts are consensus values derived from substituent additivity rules (Curphy-

Morrison) and analogous N-methyl-3-halopiperidine literature.[1]

Analytical Workflow Diagram
The following flowchart outlines the logic for validating the compound's identity and purity.
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Crude Sample

Sample Prep:
CDCl3 (Fresh)

< 30 mins

FT-IR Analysis
Check: No N-H peak

Check: C-Cl @ 700 cm-1

GC-MS Analysis
Check: m/z 133/135 (3:1)

Check: Base Peak 98

1H NMR Analysis
Check: N-Me Singlet @ 2.28
Check: H-3 Multiplet @ 4.0

Is N-Me Singlet Split?

PASS:
Pure Free Base

 No 

FAIL:
Aziridinium/Salt Mix

 Yes 
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Figure 2: Step-by-step validation workflow to ensure sample integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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